molecular formula C10H9N3O2 B13104463 4-Amino-8-methylcinnoline-3-carboxylic acid CAS No. 234782-66-2

4-Amino-8-methylcinnoline-3-carboxylic acid

Cat. No.: B13104463
CAS No.: 234782-66-2
M. Wt: 203.20 g/mol
InChI Key: IMZSMEMWMCECOM-UHFFFAOYSA-N
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Description

4-Amino-8-methylcinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of amino and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-methylcinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methylcinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted cinnoline compounds.

Scientific Research Applications

4-Amino-8-methylcinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-8-methylcinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    8-Methylquinoline: Used in the synthesis of various pharmaceuticals.

    Cinnoline-3-carboxylic acid: A precursor for the synthesis of more complex cinnoline derivatives.

Uniqueness

4-Amino-8-methylcinnoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for the formation of a wide range of derivatives with diverse biological and chemical properties.

Properties

CAS No.

234782-66-2

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-amino-8-methylcinnoline-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-5-3-2-4-6-7(11)9(10(14)15)13-12-8(5)6/h2-4H,1H3,(H2,11,12)(H,14,15)

InChI Key

IMZSMEMWMCECOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N=N2)C(=O)O)N

Origin of Product

United States

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